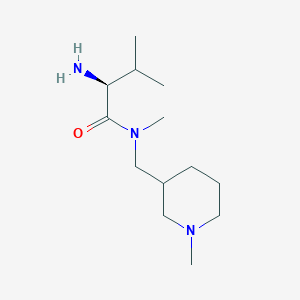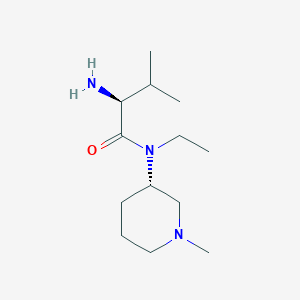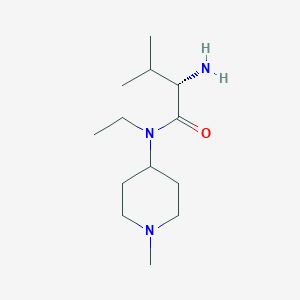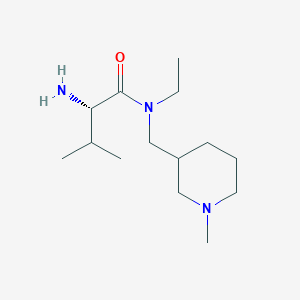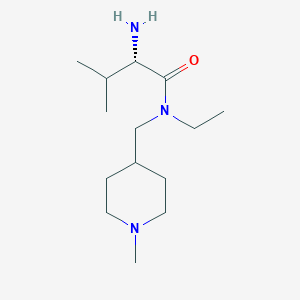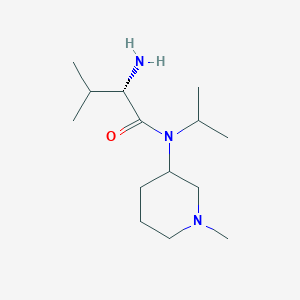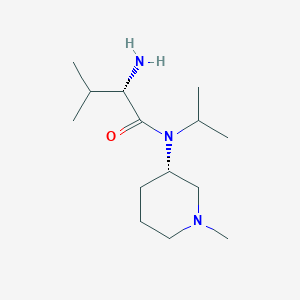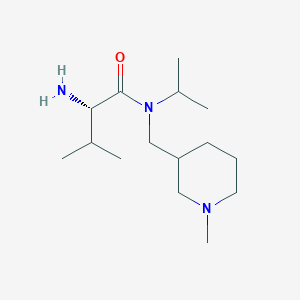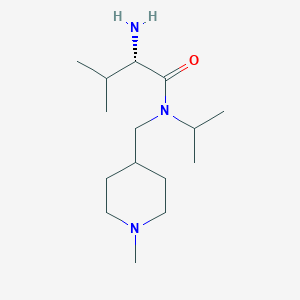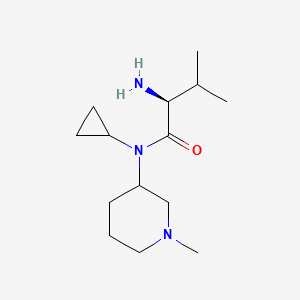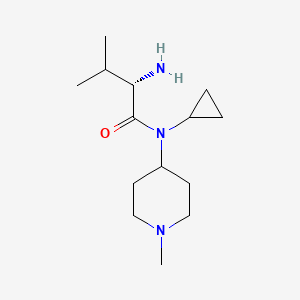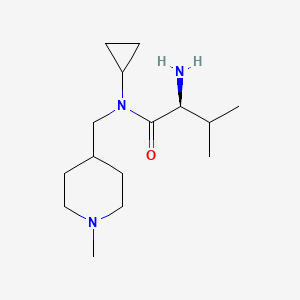![molecular formula C15H27N3O3 B7914901 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7914901.png)
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound featuring a piperidine core. This compound's structure is significant in medicinal chemistry, given its potential pharmacological properties derived from the diverse functional groups present within its molecular framework.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can be achieved through multi-step organic synthesis. One possible route starts with the protection of piperidine nitrogen via the formation of an N-Boc piperidine intermediate. The cyclopropyl group introduction follows, employing cyclopropylamine under reductive amination conditions. The amino-acetyl functionality is added through a nucleophilic acyl substitution reaction, often utilizing an acyl chloride or anhydride.
Industrial Production Methods
Scaling the synthesis for industrial production involves optimizing the yield and purity of each intermediate. Continuous flow chemistry techniques and automated synthesis platforms help achieve this by providing better control over reaction parameters, thus enhancing overall efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The amino groups can undergo oxidation, forming corresponding imines or nitriles under strong oxidative conditions.
Reduction: : The cyclopropyl-amino linkage can be reduced to form secondary amines.
Substitution: : The ester group is susceptible to nucleophilic substitution, transforming into various derivatives like amides or thioesters.
Common Reagents and Conditions
Oxidation: : Employing reagents like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane for mild oxidation.
Reduction: : Utilizing hydride sources such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).
Substitution: : Using strong nucleophiles like amines or thiols in the presence of a base like sodium hydride (NaH) for ester substitution reactions.
Major Products Formed
These reactions typically lead to imine or nitrile formation from oxidation, secondary amines from reduction, and amides or thioesters from substitution reactions.
Aplicaciones Científicas De Investigación
3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester finds its use in various fields:
Chemistry: : As a building block in the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules due to its multiple functional groups.
Medicine: : Potential pharmacological applications due to its bioactive conformation.
Industry: : Used in the development of new materials or chemical processes involving complex organic molecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects typically involves interactions with molecular targets through hydrogen bonding, van der Waals forces, and ionic interactions, often targeting specific enzymes or receptors. The cyclopropyl and amino-acetyl groups play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-cyclopropyl-piperidine-1-carboxylic acid tert-butyl ester: : Lacks the acetyl group, affecting its overall reactivity and binding properties.
2-Acetyl-amino-piperidine-1-carboxylic acid tert-butyl ester: : Similar backbone but without the cyclopropyl group, altering its steric and electronic characteristics.
1-Boc-4-piperidone: : Shares the piperidine core but differs significantly in its functionalization.
Uniqueness
What sets 3-[(2-Amino-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester apart is its combined functional groups' unique reactivity profile, enabling diverse chemical transformations and potential for high binding specificity in biochemical applications.
Propiedades
IUPAC Name |
tert-butyl 3-[(2-aminoacetyl)-cyclopropylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)17-8-4-5-12(10-17)18(11-6-7-11)13(19)9-16/h11-12H,4-10,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLMLLZDPSNBHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C2CC2)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
